molecular formula C23H36N4O6S B2535369 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 872975-86-5

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2535369
CAS No.: 872975-86-5
M. Wt: 496.62
InChI Key: IQZRIIUFHYOCMM-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide typically involves a multi-step process:

  • Formation of the 1,3-oxazinan-2-yl core through a cyclization reaction.

  • Attachment of the mesitylsulfonyl group to the oxazinan core.

  • Introduction of the morpholinopropyl group via a nucleophilic substitution reaction.

  • Final coupling with oxalic acid derivatives to form the oxalamide structure.

Reaction conditions generally include controlled temperatures, use of organic solvents like dichloromethane, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated synthesis reactors. The process includes precise control of reaction times, temperatures, and reagent concentrations to ensure high yield and purity. Continuous flow reactors are often employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfone derivatives.

  • Reduction: : Resulting in the cleavage of sulfonyl groups.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur at different sites of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

  • Solvents: : Commonly used solvents include dichloromethane, methanol, and ethanol.

  • Catalysts: : Lewis acids like aluminum chloride and base catalysts like sodium hydroxide.

Major Products

  • Sulfone derivatives from oxidation reactions.

  • Reduced oxalamide forms from reduction processes.

  • Substituted oxazinan and morpholinopropyl derivatives from substitution reactions.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.

  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology

  • Investigated for its potential as a biochemical probe.

  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its role as an enzyme inhibitor or receptor modulator.

Industry

  • Utilized in the manufacture of specialty chemicals.

  • Potential use in the production of advanced materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(methyl)-N2-(3-morpholinopropyl)oxalamide.

  • N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide.

  • N1-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide.

Unique Properties

  • The presence of the mesitylsulfonyl group confers unique electronic and steric properties, differentiating it from other compounds in the same family.

  • The compound's specific oxazinan-2-yl configuration provides a distinctive three-dimensional structure, affecting its reactivity and interaction with other molecules.

By examining the compound's preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds, we can appreciate its significance in various scientific and industrial contexts.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O6S/c1-17-14-18(2)21(19(3)15-17)34(30,31)27-8-5-11-33-20(27)16-25-23(29)22(28)24-6-4-7-26-9-12-32-13-10-26/h14-15,20H,4-13,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZRIIUFHYOCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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